molecular formula C29H53NO5 B1672247 Isoleucine orlistat, L- CAS No. 1072902-75-0

Isoleucine orlistat, L-

Cat. No. B1672247
M. Wt: 495.7 g/mol
InChI Key: CBHKWVNFZKJLIS-IRGGMKSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoleucine is an α-amino acid used in the biosynthesis of proteins . It is recognized for its ability to increase endurance and assist in muscle tissue recovery . Orlistat, on the other hand, is a medication used in the management of obesity. It acts by reversibly inhibiting gastric and pancreatic lipases .


Synthesis Analysis

Isoleucine biosynthesis plays a key role in redox homeostasis . A study demonstrated that the isoleucine content is higher under illuminated conditions and that submitting Rhodospirillum rubrum to light stress further increases this phenomenon . Another study showed that a mutant strain of E. coli was engineered by inactivating specific metabolic pathways associated with L-threonine metabolism but unrelated to L-isoleucine synthesis .


Molecular Structure Analysis

The molecular structure of Isoleucine orlistat, L- is available as a 2D Mol file .


Chemical Reactions Analysis

Orlistat is a potent and selective inhibitor of various lipase enzymes responsible for the metabolism of fat .


Physical And Chemical Properties Analysis

The crystalline L- and DL-forms of leucine and isoleucine have different mechanical properties . Orlistat is a potent irreversible inhibitor of gastrointestinal lipases that hydrolyse triacylglycerols in the gastrointestinal tract to free fatty acids and monoacylglycerols .

Scientific Research Applications

Role in Plant Development and Metabolism

Isoleucine, a branched-chain amino acid (BCAA), is crucial for protein synthesis in all organisms. Research on the Arabidopsis mutant lib, which exhibits defects in root development due to partial isoleucine deficiency, underscores the amino acid's significance in plant development. This study demonstrated that isoleucine deficiency affects cell proliferation and expansion, altering the transcript levels of genes involved in BCAA and glucosinolate metabolism. Supplementation with isoleucine or the introduction of a wild-type OMR1 gene could rescue these phenotypes, indicating a pivotal role for isoleucine in plant growth and metabolic regulation (Yu et al., 2012).

Isoleucine Production in Microbial Systems

Efforts to engineer Corynebacterium glutamicum for increased isoleucine production have shown the complexity of microbial isoleucine biosynthesis. Mutations introduced to enhance the expression of genes involved in isoleucine synthesis and to alleviate feedback inhibition resulted in strains capable of overproducing isoleucine without significant byproduct formation. This highlights the challenge and potential of microbial engineering for amino acid production, with implications for pharmaceutical and feed additive applications (Vogt et al., 2014).

Bacterial Branched-Chain Amino Acid Biosynthesis as Drug Targets

The enzymes responsible for the biosynthesis of BCAAs, including isoleucine, have been identified as potential targets for developing antibacterial agents. The structural and mechanistic understanding of these enzymes opens avenues for the discovery of novel antibacterial compounds, addressing the urgent need for new treatments in the face of rising drug resistance (Amorim Franco & Blanchard, 2017).

Isoleucine in Disease Management and Therapeutic Applications

Isoleucine and other BCAAs have been explored for their roles beyond basic metabolism, including their impact on disease states like diabetes, heart failure, and cancer. The modulation of BCAA catabolism, particularly through key enzymes like BCAT and BCKD, may influence disease progression and outcomes, offering potential therapeutic strategies (Dimou et al., 2022).

Novel Applications and Methodologies

The development of a genetically-encoded nanosensor for real-time monitoring of isoleucine in living cells exemplifies the innovative applications of isoleucine research. This tool enables the exploration of isoleucine's metabolic flux and its receptors' functions, with potential implications for metabolic engineering and industrial production (Singh et al., 2019).

Safety And Hazards

EFSA has issued an opinion on the safety and efficacy of L-isoleucine for all animal species .

Future Directions

Orlistat is safe and effective for treating obesity with heart failure . A study reported that orlistat is safe and effective in lowering serum

properties

IUPAC Name

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S,3S)-2-formamido-3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H53NO5/c1-5-8-10-12-13-14-15-16-17-19-24(34-29(33)27(30-22-31)23(4)7-3)21-26-25(28(32)35-26)20-18-11-9-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t23-,24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHKWVNFZKJLIS-IRGGMKSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(C(C)CC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H]([C@@H](C)CC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H53NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50147994
Record name Isoleucine orlistat, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50147994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoleucine orlistat, L-

CAS RN

1072902-75-0
Record name Isoleucine orlistat, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1072902750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoleucine orlistat, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50147994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOLEUCINE ORLISTAT, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P192EY8ZT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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